molecular formula C7H5N3O6 B12576681 (2,4-Dinitro-6-nitrosophenyl)methanol CAS No. 193354-03-9

(2,4-Dinitro-6-nitrosophenyl)methanol

Cat. No.: B12576681
CAS No.: 193354-03-9
M. Wt: 227.13 g/mol
InChI Key: NSQYBLBRVZCSEY-UHFFFAOYSA-N
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Description

(2,4-Dinitro-6-nitrosophenyl)methanol is an organic compound with the molecular formula C7H5N3O6. It is a derivative of phenol, characterized by the presence of nitro and nitroso groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the nitration of phenol to form 2,4-dinitrophenol, which is then subjected to nitrosation to introduce the nitroso group at the 6-position .

Industrial Production Methods

Industrial production methods for (2,4-Dinitro-6-nitrosophenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitro-6-nitrosophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,4-Dinitro-6-nitrosophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of bacterial communication pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-biofilm activity against pathogenic bacteria.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This inhibition disrupts bacterial communication and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

193354-03-9

Molecular Formula

C7H5N3O6

Molecular Weight

227.13 g/mol

IUPAC Name

(2,4-dinitro-6-nitrosophenyl)methanol

InChI

InChI=1S/C7H5N3O6/c11-3-5-6(8-12)1-4(9(13)14)2-7(5)10(15)16/h1-2,11H,3H2

InChI Key

NSQYBLBRVZCSEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=O)CO)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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